3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one
Description
Properties
CAS No. |
852239-58-8 |
|---|---|
Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-benzyl-2-methylsulfanyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3S/c1-23-16-17-14-8-7-12(19(21)22)9-13(14)15(20)18(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
XYUZCTRTHQOVDT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, providing good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Nucleophilic Substitution
The nitro group in 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one can undergo reduction to form an amino group, enhancing the compound's reactivity. This transformation is crucial for modifying the compound's biological activity and solubility.
Thioether Formation
The methylthio group at the 2-position contributes to the compound's chemical reactivity. Thioether formation reactions can be used to modify this group, potentially altering the compound's pharmacological properties.
Oxidation Reactions
While specific oxidation reactions for this compound are not detailed, quinazolinones generally can undergo oxidation, which might involve the methylthio group being converted into a sulfoxide or sulfone. This modification can affect the compound's biological activity and stability.
Biological Activities
Quinazoline derivatives, including those with similar structures to this compound, have been reported to exhibit a broad range of medicinal activities, such as antifungal, antiviral, antidiabetic, and anticancer properties . The presence of both benzyl and methylthio groups in this compound may enhance its solubility and biological activity compared to similar compounds lacking these substituents.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Benzyl-6-nitroquinazolin-4(3H)-one | Lacks methylthio group | Antitumor activity |
| 2-Methylthioquinazolin-4(3H)-one | Lacks benzyl and nitro groups | Antimicrobial properties |
| 6-Aminoquinazolin-4(3H)-one | Lacks nitro and methylthio groups | Inhibits receptor tyrosine kinases |
| 4-Methylthioquinazoline | Contains thioether but lacks benzyl | Potential anti-inflammatory effects |
Scientific Research Applications
Anticancer Properties
Research indicates that 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. Its mechanism of action often involves:
- Inhibition of Tyrosine Kinases : This compound has been identified as a potential inhibitor of receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. Its applications include:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Antifungal Activity : Studies suggest potential efficacy against fungal infections, which is critical given the rise of antifungal resistance.
Case Study 1: Anticancer Activity
A study published in Journal of Heterocyclic Chemistry evaluated the anticancer properties of various quinazoline derivatives, including this compound. The compound was tested against multiple cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapy agents. This suggests its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another research article reported on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential role in combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and similar quinazolinone derivatives:
Key Observations :
- Nitro vs.
- Thioether Variations : Methylthio (target) vs. methoxybenzylthio (18) or oxadiazolinylmethylthio (251) substituents at position 2 influence steric bulk and electronic properties. Methylthio is smaller, possibly favoring membrane permeability .
- 3-Substituent Diversity: Benzyl (target) vs. allyl (18) or amino (4) groups at position 3 modulate steric hindrance and interaction with biological targets (e.g., enzyme active sites) .
Structure-Activity Relationship (SAR) Trends
Position 2 : Methylthio balances lipophilicity and steric demands, whereas bulkier groups (e.g., oxadiazolinylmethylthio) may hinder membrane penetration .
Biological Activity
3-benzyl-2-(methylthio)-6-nitroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features, including a benzyl group, a methylthio group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer and antimicrobial agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₆H₁₃N₃O₃S
- Molecular Weight : 327.4 g/mol
- Structure : The compound features a quinazolinone core that is known for its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the inhibition of specific receptor tyrosine kinases, which are critical in cancer cell proliferation and survival.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells, revealing an IC50 value of approximately 2.09 µM against MCF-7 cells. This suggests a potent anticancer activity that warrants further investigation into its therapeutic potential .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of quinazoline derivatives, this compound was found to exhibit substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used for comparison .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Tyrosine Kinases : The compound inhibits these kinases, which play a pivotal role in signaling pathways related to cell growth and differentiation.
- DNA Interaction : Preliminary studies suggest that the compound may also bind to DNA, interfering with replication processes in cancer cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-benzyl-6-nitroquinazolin-4(3H)-one | Lacks methylthio group | Antitumor activity |
| 2-methylthioquinazolin-4(3H)-one | Lacks benzyl and nitro groups | Antimicrobial properties |
| 6-aminoquinazolin-4(3H)-one | Lacks nitro and methylthio groups | Inhibits receptor tyrosine kinases |
| 4-methylthioquinazoline | Contains thioether but lacks benzyl | Potential anti-inflammatory effects |
The presence of both the benzyl and methylthio groups in this compound enhances its solubility and biological activity compared to other derivatives lacking these substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
